

Essential Safety and Logistical Protocols for Handling Strontium-90

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium-90**

Cat. No.: **B1230875**

[Get Quote](#)

For researchers, scientists, and drug development professionals, ensuring safety during the handling of **Strontium-90** (Sr-90), a high-energy beta-emitting radionuclide, is of paramount importance. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for its use, and disposal protocols to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Selection and Effectiveness

The primary defense against the beta radiation emitted by **Strontium-90** is the appropriate selection and use of PPE. Standard laboratory PPE, including a lab coat, disposable gloves, and safety glasses, is mandatory. However, the effectiveness of these items in attenuating beta particles varies by material.

For hand protection, disposable gloves are essential. While standard laboratory gloves offer a barrier against direct contact with contamination, their ability to shield from beta radiation is limited. Thicker or specialty gloves can provide increased protection. For lab coats, materials with higher density and thickness will offer better shielding. A specialized fabric known as Demron has been shown to be highly effective in reducing high-energy beta emissions, with one layer reportedly reducing **Strontium-90** emissions by 91.6%.^[1]

Table 1: Beta Radiation Attenuation by Common PPE Materials

PPE Item	Material	Attenuation of High-Energy Beta Particles (e.g., from Sr-90)
Gloves	Nitrile (standard)	Minimal
Latex (standard)	Minimal	
Vinyl (standard)	Minimal	
Lab Coat	Cotton	Minimal
Polyester	Minimal	
Polypropylene	Minimal	
Demron Fabric	High (91.6% reduction with one layer)[1]	

Note: Quantitative data for standard glove and lab coat materials' attenuation of Sr-90 beta particles is not readily available in public literature. The information presented is a qualitative assessment based on general principles of beta shielding. Thicker materials will generally provide more shielding.

Experimental Protocol: Evaluating Beta Radiation Attenuation of PPE

To quantitatively assess the beta radiation shielding effectiveness of different PPE materials, the following experimental protocol can be adapted. This protocol is based on the principles of radiation detection and attenuation.

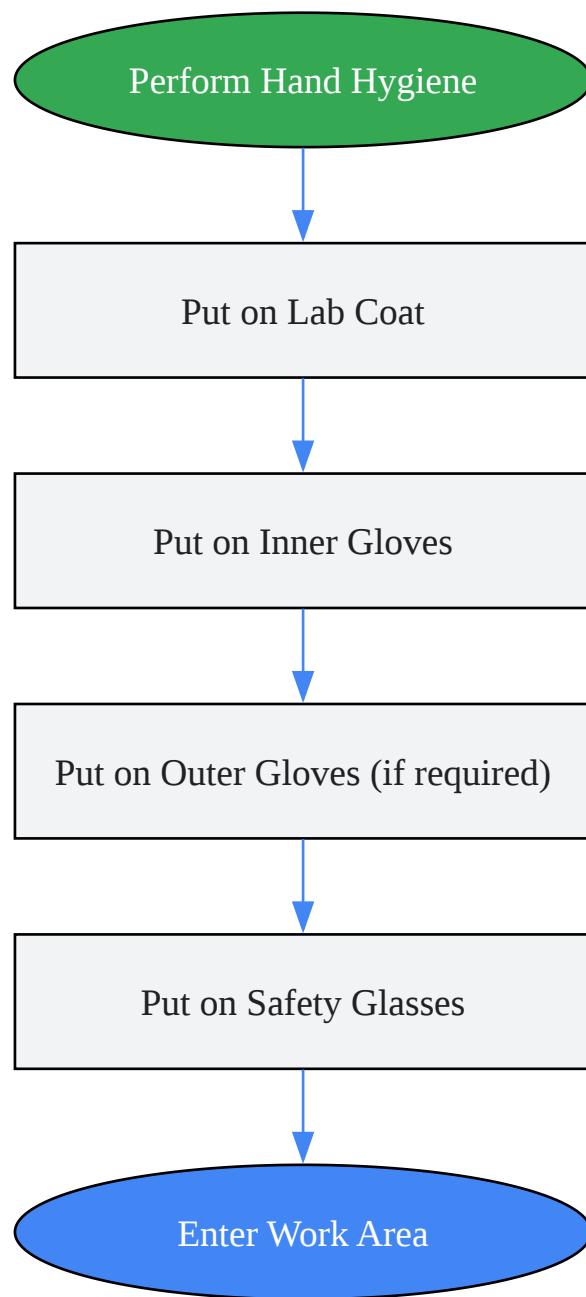
Objective: To measure the percentage of beta radiation from a **Strontium-90** source that is attenuated by various PPE materials.

Materials:

- **Strontium-90** beta source of known activity
- Geiger-Müller (GM) detector with a beta-sensitive pancake probe

- Lead or aluminum shielding for background reduction
- Samples of PPE materials to be tested (e.g., nitrile, latex, vinyl gloves; cotton, polyester, polypropylene lab coat fabrics; Demron fabric)
- Micrometer for measuring material thickness
- Lab jack or stand to vary source-to-detector distance
- Timer

Methodology:


- Background Measurement:
 - Set up the GM detector in a low-background area, using lead or aluminum shielding if necessary.
 - Without the Sr-90 source present, record the background counts for a set period (e.g., 5 minutes). Repeat this measurement three times and calculate the average background count rate (counts per minute, CPM).
- Source Measurement (Unshielded):
 - Place the Sr-90 source at a fixed distance from the GM detector. This distance should be chosen to provide a high count rate without saturating the detector.
 - Record the total counts for the same set period as the background measurement. Repeat three times and calculate the average total count rate.
 - Subtract the average background count rate from the average total count rate to obtain the net source count rate.
- Shielded Measurement:
 - Place a single layer of the PPE material to be tested between the source and the detector, ensuring it completely covers the detector window.

- Measure the thickness of the material using a micrometer.
- Record the counts for the same set period. Repeat three times and calculate the average shielded count rate.
- Subtract the average background count rate from the average shielded count rate to obtain the net shielded count rate.
- Repeat for All Materials:
 - Repeat step 3 for each PPE material sample.
- Data Analysis:
 - Calculate the percentage of beta radiation attenuated by each material using the following formula: % Attenuation = $[(\text{Net Source Count Rate} - \text{Net Shielded Count Rate}) / \text{Net Source Count Rate}] \times 100$
 - Record the material type, thickness, and calculated percent attenuation.

Operational Plan: Donning, Doffing, and Disposal of PPE

A strict protocol for putting on (donning) and taking off (doffing) PPE is critical to prevent the spread of contamination.

Donning Procedure:

[Click to download full resolution via product page](#)

Figure 1. Donning Procedure for **Strontium-90** Handling.

Doffing Procedure:

The doffing process is designed to remove the most contaminated items first, minimizing the risk of cross-contamination.

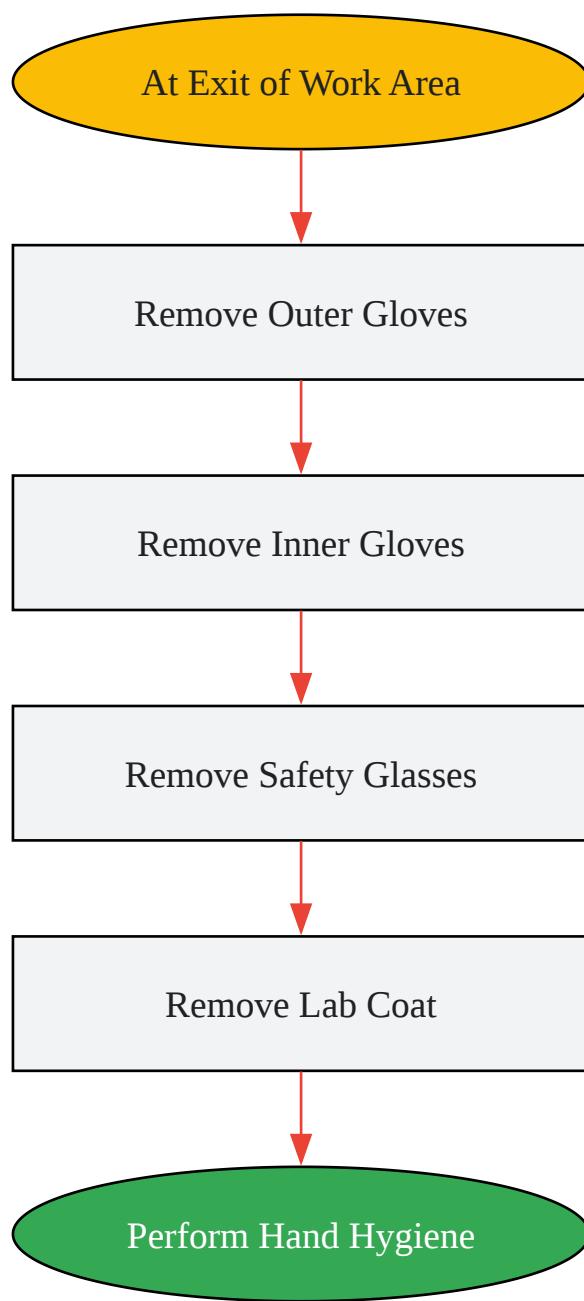

[Click to download full resolution via product page](#)

Figure 2. Doffing Procedure for **Strontium-90** Handling.

Disposal Plan for Contaminated PPE

All PPE used when handling **Strontium-90** must be considered radioactive waste and disposed of according to institutional and regulatory guidelines.

Step-by-Step Disposal Protocol:

- Segregation: At the point of generation, segregate contaminated PPE from non-radioactive waste. Use designated, clearly labeled radioactive waste containers.
- Packaging:
 - Gloves, wipes, and other small items: Place in a durable, leak-proof plastic bag within the designated radioactive waste container.
 - Lab coats and other large items: Fold inward to contain contamination and place in a larger, durable, clearly labeled radioactive waste bag.
 - Do not overfill bags.
- Labeling: Each radioactive waste container must be clearly labeled with:
 - The radioactive symbol.
 - The words "Caution, Radioactive Material."
 - The isotope (**Strontium-90**).
 - The estimated activity.
 - The date the waste was generated.
 - The name of the responsible researcher or lab.
- Storage: Store sealed radioactive waste containers in a designated, secure area away from general traffic until collection by the institution's radiation safety office or a licensed radioactive waste disposal company.
- Documentation: Maintain a log of all radioactive waste generated, including the date, isotope, estimated activity, and disposal date.

By adhering to these rigorous safety and logistical protocols, researchers can significantly mitigate the risks associated with handling **Strontium-90**, ensuring a safe and compliant laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Essential Safety and Logistical Protocols for Handling Strontium-90]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1230875#personal-protective-equipment-for-handling-strontium-90\]](https://www.benchchem.com/product/b1230875#personal-protective-equipment-for-handling-strontium-90)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com